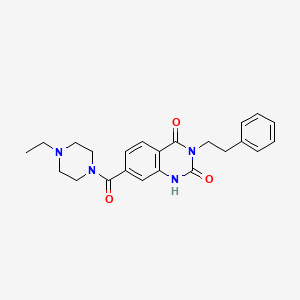
7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione, also known as AG1478, is a small molecule inhibitor that has been widely used in scientific research to study various biological processes. AG1478 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR), a transmembrane receptor tyrosine kinase that plays a critical role in the regulation of cell growth, differentiation, and survival.
Mechanism of Action
7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione acts as a competitive inhibitor of the ATP-binding site of EGFR, preventing the receptor from undergoing autophosphorylation and subsequent activation of downstream signaling pathways. 7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione binds to the inactive form of EGFR, locking it in a conformation that prevents the receptor from undergoing the conformational changes required for activation.
Biochemical and Physiological Effects
7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has been shown to have a number of biochemical and physiological effects. In cancer cells, 7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In addition, 7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for the growth and metastasis of tumors.
Advantages and Limitations for Lab Experiments
One of the main advantages of 7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is its high selectivity for EGFR, which allows for the specific inhibition of EGFR signaling without affecting other signaling pathways. 7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is also highly potent, with an IC50 value in the nanomolar range. However, one limitation of 7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is its poor solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are many potential future directions for research involving 7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione. One area of interest is the development of new EGFR inhibitors based on the structure of 7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione. Another area of interest is the study of EGFR signaling in different types of cancer and the development of personalized cancer therapies based on the specific molecular characteristics of individual tumors. Finally, 7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione could be used in combination with other drugs to enhance their efficacy and reduce the development of drug resistance.
Synthesis Methods
7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione can be synthesized using a multistep synthetic route starting from commercially available starting materials. The synthesis involves the condensation of 4-ethylpiperazine-1-carbonyl chloride with 3-phenethyl-2,4(1H,3H)-quinazolinedione in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to further reactions to obtain the final product, 7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione.
Scientific Research Applications
7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has been extensively used in scientific research to study the role of EGFR in various biological processes. EGFR is overexpressed or mutated in many types of cancer, making it an attractive target for cancer therapy. 7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the activation of EGFR and downstream signaling pathways. 7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has also been used to study the role of EGFR in other diseases such as Alzheimer's disease, asthma, and diabetes.
properties
IUPAC Name |
7-(4-ethylpiperazine-1-carbonyl)-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-2-25-12-14-26(15-13-25)21(28)18-8-9-19-20(16-18)24-23(30)27(22(19)29)11-10-17-6-4-3-5-7-17/h3-9,16H,2,10-15H2,1H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTZAEPVILFNOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B3001826.png)
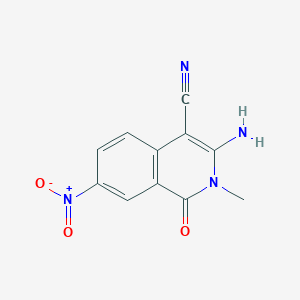
![N-cyclohexyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide](/img/structure/B3001828.png)
![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B3001829.png)
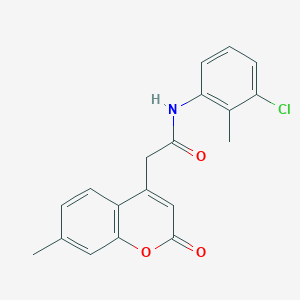
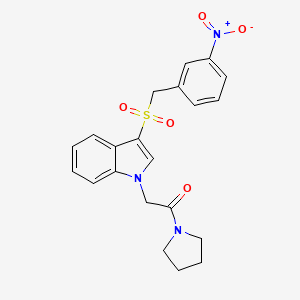
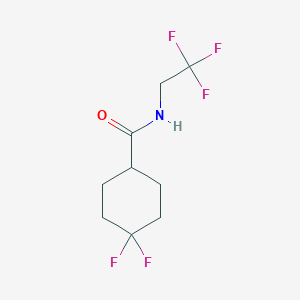

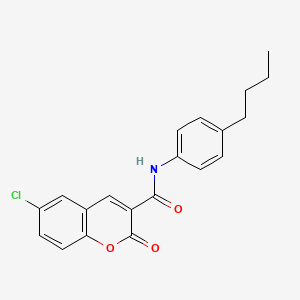

![N-[cyano(2-methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B3001841.png)
![N-(2-(pyridin-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3001843.png)

![[4-(benzylthio)-2-(4-ethylphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B3001845.png)